Antioxidant agent-7

Beschreibung

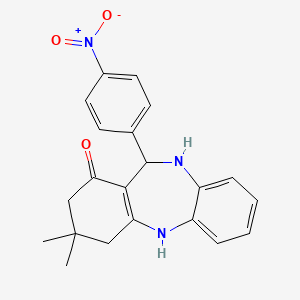

The exact mass of the compound 9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(10-8-13)24(26)27)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-23H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGUUWQHYLAINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82408-04-6 |

Source

|

| Record name | NSC186223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082408046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-Acetylcysteine (NAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a potent antioxidant with a multifaceted mechanism of action that extends beyond simple free radical scavenging. For decades, it has been a cornerstone in the treatment of acetaminophen poisoning and as a mucolytic agent.[1][2] Emerging research continues to unveil its complex role in cellular signaling pathways, making it a molecule of significant interest for a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the core mechanisms of action of NAC, with a focus on its role as a glutathione precursor, its direct antioxidant effects, and its modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a practical resource for the scientific community.

Core Mechanisms of Action

N-acetylcysteine exerts its antioxidant effects through several interconnected mechanisms:

-

Glutathione Precursor: The primary and most well-established mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[2][3] NAC is readily deacetylated to form cysteine, which is the rate-limiting substrate for GSH synthesis.[2] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.

-

Direct ROS Scavenging: NAC possesses a free thiol group that can directly scavenge certain reactive oxygen species, such as hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂). While its direct scavenging activity is considered less significant than its role in GSH synthesis, it contributes to its overall antioxidant capacity, particularly in states of severe oxidative stress where endogenous antioxidant defenses are depleted.

-

Modulation of Signaling Pathways: NAC influences several critical signaling pathways involved in inflammation, cell survival, and apoptosis. This includes the inhibition of pro-inflammatory pathways like nuclear factor kappa B (NF-κB) and the modulation of mitogen-activated protein kinase (MAPK) signaling.

-

Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity in breaking down mucus glycoproteins. This action may also contribute to its antioxidant effects by restoring the function of proteins that have been oxidatively damaged.

-

Emerging Mechanisms: Recent research suggests that NAC may also exert its effects through the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which have their own potent antioxidant and cytoprotective properties.

Key Signaling Pathways Modulated by NAC

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In the presence of oxidative stress, the inhibitory protein IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. NAC has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines like TNF-α and various interleukins. This anti-inflammatory action is a key component of its therapeutic effects.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress can activate JNK and p38 MAPK, which are generally associated with pro-apoptotic and pro-inflammatory responses. NAC has been shown to inhibit the activation of JNK and p38 MAPK. Conversely, NAC can promote cell survival by activating the ERK pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or electrophiles disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate ARE-driven gene expression, including genes involved in glutathione synthesis. NAC can indirectly activate the Nrf2-ARE pathway, further enhancing the cell's antioxidant capacity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of N-acetylcysteine.

Table 1: Effects of NAC on Glutathione Levels

| Study Type | Model | NAC Dose | Duration | Outcome | Reference |

| In vivo (Rat) | Acetaminophen-induced hepatotoxicity | 1.2 g/kg i.d. | - | Increased glutathione synthesis from 0.54 to 2.69 µmol/g per h. | |

| In vitro (Human Erythrocytes) | Glutathione-depleted RBCs | 100 µM | - | Potential to produce ~50 µM cysteine, sufficient for maximal glutathione synthesis rates. | |

| Human Clinical Trial | Parkinson's & Gaucher Diseases | Single IV dose | 2 hours | Average maximal increase in brain GSH of 34-55% from baseline. | |

| Human Clinical Trial | COPD | 600 mg/day orally | 5-14 days | Increased cysteine and GSH levels in plasma and lung lavage fluid. |

Table 2: Anti-inflammatory Effects of NAC

| Study Type | Model | NAC Dose | Duration | Outcome | Reference |

| Human Clinical Trial | COPD | 600 mg/day orally | - | Reduced sputum IL-8 concentrations. | |

| Human Clinical Trial | COPD | 600 mg/day orally | 10 weeks | Decreased serum IL-8 levels. | |

| Ex vivo | Human bronchi (COPD patients) with LPS | 200 mg, 600 mg, 1200 mg (mimicking plasma levels) | - | Reduced airway inflammation. |

Table 3: Effects of NAC on Biomarkers of Oxidative Stress

| Study Type | Model | NAC Dose | Duration | Outcome | Reference |

| Meta-analysis of RCTs | Various | 600-1800 mg/day | - | Significant decrease in malondialdehyde (MDA), a marker of oxidative stress. | |

| Human Clinical Trial | COPD | 1.2 g/day | 30 days | Reduced concentration of H₂O₂ in exhaled breath condensate. | |

| In vivo (Rat) | Portal hypertensive gastropathy | 10 mg/kg i.p. | 7 days | Decreased levels of thiobarbituric acid reactive substances (TBARS). |

Experimental Protocols

Measurement of Glutathione (GSH) Levels

Method: Enzymatic Recycling Method

Principle: This method is based on the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form oxidized glutathione (GSSG) and 5-thio-2-nitrobenzoic acid (TNB). The GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the GSH concentration and is measured spectrophotometrically at 412 nm.

Protocol Outline:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., phosphate buffer) containing a protein precipitating agent (e.g., metaphosphoric acid or perchloric acid) to prevent GSH oxidation. Centrifuge to remove precipitated proteins.

-

Reaction Mixture: In a microplate well or cuvette, combine the sample supernatant with a reaction buffer containing DTNB, NADPH, and glutathione reductase.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Quantification: Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Assessment of NF-κB Activation

Method: Western Blot for Phosphorylated IκBα and Nuclear Translocation of p65

Principle: Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. These events can be detected by Western blotting using antibodies specific for the phosphorylated form of IκBα and the p65 subunit.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest and treat with the stimulus (e.g., TNF-α or LPS) in the presence or absence of NAC for the desired time.

-

Protein Extraction:

-

For total protein: Lyse cells in RIPA buffer.

-

For cytoplasmic and nuclear fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total and cytoplasmic lysates, or Lamin B1 for nuclear lysates).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. An increase in phospho-IκBα and nuclear p65 indicates NF-κB activation.

Conclusion

N-acetylcysteine is a well-established antioxidant with a robust and expanding body of evidence supporting its diverse mechanisms of action. Its ability to replenish glutathione stores, directly scavenge reactive oxygen species, and modulate critical signaling pathways such as NF-κB, MAPK, and Nrf2-ARE underscores its therapeutic potential in a wide range of diseases characterized by oxidative stress and inflammation. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of NAC's core mechanisms, supported by quantitative data and experimental protocols to facilitate further investigation and application of this versatile molecule. The continued exploration of NAC's multifaceted properties is likely to uncover new therapeutic avenues and solidify its role in clinical practice.

References

Unable to Identify "Antioxidant Agent-7" as a Unique Chemical Entity

For instance, various studies identify different structures as "compound 7," including:

-

A flavone derivative, 5,7,2ʹ-trihydroxy-6-methoxyflavone, which demonstrated promising antioxidant activity.[1]

-

A thiazole derivative, which showed enhanced antioxidant activity compared to established standards.[2]

-

Novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives synthesized for their potential as antimicrobial, anticancer, and antioxidant agents.[3]

Without a more specific identifier, it is not possible to provide a detailed technical guide on the chemical structure, properties, and experimental protocols for "Antioxidant agent-7" as requested.

To proceed with your request, please provide more specific information to identify the exact chemical compound you are interested in, such as:

-

Chemical Name (IUPAC Name)

-

CAS Registry Number

-

SMILES or InChI string

-

A reference to a specific scientific publication or patent where "this compound" is described.

Once the specific chemical entity is identified, a detailed technical guide with the required data presentation, experimental protocols, and visualizations can be generated.

References

An In-depth Technical Guide to the Synthesis of a Potent Antioxidant Agent: A Coenzyme Q10 Case Study

Introduction

While "Antioxidant agent-7" does not correspond to a recognized compound in publicly available chemical literature, this guide will utilize Coenzyme Q10 (CoQ10), a potent and well-researched antioxidant, as a representative model to detail a complex synthesis pathway. CoQ10, also known as ubiquinone, is a vital component of the electron transport chain and plays a crucial role in cellular energy production and protection against oxidative stress. Its synthesis is a significant topic for researchers in drug development and cellular biology. This document provides a comprehensive overview of a common industrial synthesis method for CoQ10, presents quantitative data, details experimental protocols, and visualizes key pathways.

Coenzyme Q10 Synthesis Pathway

A prevalent industrial method for synthesizing Coenzyme Q10 involves the condensation of a decaprenyl side chain with a quinone core. The following sections outline the key steps in this process.

1. Synthesis of the Decaprenyl Side Chain

The synthesis of the C50 decaprenyl side chain is a critical and lengthy part of the overall process. It is often achieved through the repeated condensation of isoprene units.

2. Synthesis of the Quinone Core

The quinone core, 2,3-dimethoxy-5-methyl-p-benzoquinone, is typically synthesized from p-cresol.

3. Condensation and Final Product Formation

The final step involves the Friedel-Crafts alkylation of the quinone core with the decaprenyl side chain, followed by oxidation to yield Coenzyme Q10.

Quantitative Data Summary

The following table summarizes key quantitative data associated with a representative Coenzyme Q10 synthesis pathway.

| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Quinone Core Synthesis | p-cresol, Acetic Anhydride | Sulfuric Acid | 25-30 | 2-3 | 90-95 | >98 |

| Side Chain Activation | Solanesol, p-Toluenesulfonyl chloride | Pyridine | 0-5 | 4-6 | 85-90 | >97 |

| Condensation | Activated Side Chain, Quinone Core | Lewis Acid (e.g., BF3·OEt2) | -20 to 0 | 5-8 | 60-70 | >95 |

| Oxidation | Intermediate Product | Ferric Chloride | 20-25 | 2-4 | 80-85 | >99 |

| Crystallization | Crude CoQ10 | Ethanol/Hexane | 0-5 | 12 | 90-95 (recovery) | >99.5 |

Experimental Protocols

Protocol 1: Synthesis of the Quinone Core (2,3-dimethoxy-5-methyl-p-benzoquinone)

-

Acetylation of p-cresol: To a stirred solution of p-cresol in acetic anhydride, slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.

-

Stir the mixture for 2-3 hours at room temperature.

-

Pour the reaction mixture into ice water and stir until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the acetylated intermediate.

-

Oxidation and Methoxylation: The intermediate is then subjected to oxidation and methoxylation steps, which are well-documented in organic chemistry literature, to yield the final quinone core.

Protocol 2: Condensation of the Side Chain and Quinone Core

-

Activation of Solanesol: Dissolve solanesol (a natural source of the decaprenyl side chain) and p-toluenesulfonyl chloride in pyridine at 0°C.

-

Stir the mixture for 4-6 hours, allowing it to slowly warm to room temperature.

-

Work up the reaction mixture to isolate the activated solanesyl tosylate.

-

Condensation: Dissolve the quinone core and solanesyl tosylate in a suitable solvent (e.g., dichloromethane).

-

Cool the mixture to -20°C and slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate).

-

Stir the reaction for 5-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the organic layer.

Protocol 3: Final Oxidation and Purification

-

Dissolve the crude condensation product in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent, such as ferric chloride, and stir for 2-4 hours at room temperature.

-

Extract the product into an organic solvent (e.g., hexane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude Coenzyme Q10.

-

Purification: Recrystallize the crude product from a mixture of ethanol and hexane to obtain pure Coenzyme Q10 crystals.

Visualizations

Caption: A simplified workflow of Coenzyme Q10 synthesis.

Caption: Role of CoQ10 in the electron transport chain and ROS scavenging.

In-Depth Technical Guide: Free Radical Scavenging Activity of Antioxidant Agent-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant agent-7, also known as SD-7, is a synthetic compound belonging to the benzodiazepine class. While benzodiazepines are primarily known for their psychoactive properties, certain derivatives have been investigated for other pharmacological activities, including antioxidant effects. This technical guide provides a detailed overview of the known free radical scavenging activity of this compound, its chemical properties, and the experimental methodologies used for its evaluation. The information is intended to support further research and development of this compound as a potential antioxidant agent.

Chemical Identity

-

Compound Name: this compound (SD-7)

-

Chemical Class: Benzodiazepine derivative

Quantitative Analysis of Free Radical Scavenging Activity

The primary method reported for assessing the free radical scavenging activity of this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Radical Source | IC50 Value |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 470 nM[1][2] |

Note: The IC50 value represents the concentration of this compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for the DPPH assay, as a specific detailed protocol for this compound is not publicly available. This protocol is based on standard laboratory practices for evaluating the antioxidant activity of chemical compounds.

Materials and Reagents

-

This compound (SD-7)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplates

-

Microplate reader

Procedure

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test compound.

-

Assay Procedure:

-

Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

-

Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution with solvent).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Experimental Workflow Diagram

Caption: Workflow for the DPPH radical scavenging assay.

Potential Mechanism of Action and Signaling Pathways

Specific signaling pathways modulated by this compound in the context of its antioxidant activity have not been elucidated in the available literature. However, based on the general mechanisms of antioxidant action and the chemical class of the compound, a potential mechanism involves direct quenching of free radicals through hydrogen atom or electron donation.

Some benzodiazepine derivatives have been shown to interact with mitochondrial targets and modulate the production of reactive oxygen species (ROS). For instance, the 1,4-benzodiazepine Bz-423 has been reported to induce superoxide generation from mitochondria, leading to apoptosis. This suggests that the interaction of benzodiazepine derivatives with cellular redox systems can be complex and may not always be purely antioxidative.

The diagram below illustrates a generalized mechanism of direct free radical scavenging, which is the most likely mechanism given the available data for this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Antioxidant Agent-7

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Antioxidant agent-7". The following technical guide has been generated using a well-researched antioxidant, 7,8-Dihydroxyflavone (7,8-DHF) , as a representative agent to illustrate the requested format and content. 7,8-DHF is a naturally occurring flavonoid known for its potent antioxidant and neuroprotective properties.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidant agents that can mitigate oxidative damage are therefore of significant therapeutic interest.[3] 7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid that has demonstrated considerable promise as a therapeutic agent due to its antioxidant and other biological activities.[4][5] This document provides a technical overview of the therapeutic potential of 7,8-DHF, focusing on its mechanism of action, preclinical efficacy, and relevant experimental protocols.

Core Mechanism of Action

7,8-DHF exerts its antioxidant effects through multiple mechanisms:

-

Direct ROS Scavenging: The chemical structure of 7,8-DHF, featuring two adjacent hydroxyl groups on its B-ring, allows it to directly scavenge free radicals.

-

Induction of Endogenous Antioxidant Enzymes: 7,8-DHF can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

TrkB Receptor Agonism: Beyond its antioxidant properties, 7,8-DHF is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). This activity contributes to its neuroprotective and neurotrophic effects.

Preclinical Therapeutic Effects

Preclinical studies have demonstrated the neuroprotective effects of 7,8-DHF in various models of neurological disorders.

-

Epilepsy: In a rat model of status epilepticus, low-dose administration of 7,8-DHF (5 mg/kg) after the initial insult was shown to prevent the development of epilepsy. This was evidenced by a significant reduction in the frequency of spontaneous recurrent seizures and a longer latency to the first seizure.

-

Ischemic Stroke: In a rat model of ischemia-reperfusion brain injury, 7,8-DHF demonstrated antioxidant activity by inhibiting Keap1, which in turn increased the expression of Nrf2 and GPX-1, and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Chronic inflammation is closely linked to oxidative stress. 7,8-DHF has been shown to possess anti-inflammatory properties. For instance, in various cell and animal models, flavonoids have been observed to reduce the expression of pro-inflammatory cytokines.

Quantitative Data Summary

| Therapeutic Area | Model System | Agent & Dosage | Key Quantitative Outcomes | Reference |

| Epilepsy | Lithium-Pilocarpine induced status epilepticus in rats | 7,8-DHF (5 mg/kg) | - Significant reduction in the frequency of spontaneous recurrent seizures.- Increased latency to the first seizure. | |

| Oxidative Stress | In vitro DPPH radical scavenging assay | 7,8-DHF | - Demonstrated dose-dependent scavenging of DPPH radicals. | |

| Ischemic Stroke | Rat model of ischemia-reperfusion brain injury | 7,8-DHF | - Increased expression of Nrf2 and GPX-1.- Decreased levels of MDA. |

Detailed Experimental Protocols

This protocol is adapted from studies investigating the anti-epileptogenic effects of 7,8-DHF.

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Status Epilepticus (SE):

-

Rats are administered lithium chloride (127 mg/kg) via intraperitoneal (i.p.) injection.

-

18-20 hours later, methyl-scopolamine (1 mg/kg, i.p.) is administered to reduce peripheral cholinergic effects.

-

30 minutes after methyl-scopolamine, pilocarpine hydrochloride (30 mg/kg, i.p.) is administered to induce SE. Seizure activity is monitored and scored.

-

-

Treatment:

-

SE is terminated after 90 minutes with an injection of diazepam (10 mg/kg, i.p.).

-

Animals are then randomly assigned to receive either vehicle or 7,8-DHF (5 mg/kg, i.p.) once daily for a specified period (e.g., 3 days).

-

-

Monitoring and Analysis:

-

Spontaneous recurrent seizures are monitored via video-EEG recording for several weeks.

-

At the end of the study, brain tissue is collected for histological analysis to assess neuronal damage and other pathological changes.

-

This in vitro assay is used to evaluate the direct antioxidant capacity of a compound.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

7,8-DHF dissolved in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

-

Ascorbic acid as a positive control.

-

-

Procedure:

-

A defined volume of the DPPH solution is added to microplate wells.

-

Different concentrations of 7,8-DHF, the positive control, or the vehicle are added to the wells.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value (the concentration of the agent that scavenges 50% of the DPPH radicals) is determined.

-

Signaling Pathways and Workflows

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Low-dose 7,8-Dihydroxyflavone Administration After Status Epilepticus Prevents Epilepsy Development | springermedizin.de [springermedizin.de]

- 5. Low-dose 7,8-Dihydroxyflavone Administration After Status Epilepticus Prevents Epilepsy Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant Capacity of Various Compounds Designated as "Antioxidant Agent-7"

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of several distinct chemical entities referred to as "Antioxidant agent-7" or "compound 7" in the scientific literature. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their antioxidant potential through detailed experimental data and methodologies.

Agent-7 (α-rhamnoisorobin): A Kaempferol Rhamnoside from Bryophyllum pinnatum

Compound 7, identified as α-rhamnoisorobin, is a kaempferol rhamnoside isolated from the EtOAc extract of Bryophyllum pinnatum. This compound has demonstrated significant antioxidant properties.[1]

Quantitative Antioxidant Data

The antioxidant activity of α-rhamnoisorobin was determined using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and compared with a reference drug.

| Compound/Extract | IC50 (µg/mL) |

| Compound 7 (α-rhamnoisorobin) | 0.71 |

| Methanol Extract | 52.48 |

| EtOAc Extract | 78.11 |

| Hexane Extract | 90.04 |

| Reference Drug | 0.96 |

Table 1: DPPH radical scavenging activity of Compound 7 and various extracts from Bryophyllum pinnatum.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by measuring the scavenging of the DPPH free radical. The specific protocol details from the source study are summarized as follows:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of the test compound (α-rhamnoisorobin) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging is calculated.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity versus concentration.

Experimental Workflow

Agent-7: A Benzimidazolehydrazone Derivative

A novel benzimidazolehydrazone derivative, designated as compound 7, has been synthesized and evaluated for its antioxidant properties. This compound demonstrated a significant increase in antioxidant capacity compared to its analogues.[2]

Quantitative Antioxidant Data

The antioxidant activity of this benzimidazolehydrazone derivative was assessed using DPPH, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. Results are expressed in µmol Trolox Equivalents (TE) per gram.

| Assay | Compound 7 | Reference (Trolox) |

| DPPH (µmol TE/g) | Data indicates a ~400-fold increase in activity compared to analog 3 | - |

| FRAP (µmol TE/g) | Not explicitly quantified for compound 7 alone in the provided text | - |

| ORAC (µmol TE/g) | Not explicitly quantified for compound 7 alone in the provided text | - |

Table 2: Antioxidant activity of Benzimidazolehydrazone Compound 7.[2]

Note: The provided text emphasizes the relative increase in activity for compound 7 in the DPPH assay but does not provide specific quantitative values in µmol TE/g for all assays.

Experimental Protocols

DPPH Radical Scavenging Activity:

-

A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared.

-

The test compound is added to the DPPH solution at various concentrations.

-

The decrease in absorbance is measured to determine the radical scavenging activity.

-

The concentration capable of inhibiting 50% of the radical (IC50) is determined for potent compounds.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl3 solution, and acetate buffer.

-

The test compound is added to the FRAP reagent.

-

The absorbance of the resulting blue-colored complex is measured, which indicates the reducing power of the compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

In a 96-well black microplate, the sample solution, Trolox dilutions (as a standard), or a phosphate buffer blank is added.

-

Fluorescence measurements are taken at 37 °C at 5-minute intervals for up to 30 minutes after the addition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

-

The antioxidant capacity is quantified by integrating and calculating the area under the curve (AUC) relative to that of Trolox.

Logical Relationship of Antioxidant Activity

Agent-7: A Chalcone Analogue

A synthesized chalcone analogue, referred to as compound 7, has been investigated for its antioxidant potential. This compound, containing an electron-releasing hydroxyl group, exhibited notable antioxidant activity.

Quantitative Antioxidant Data

The antioxidant activity was evaluated using the DPPH free radical assay, with Gallic acid as a positive control.

| Compound | IC50 (µg/mL) |

| Compound 7 (Chalcone Analogue) | 4 ± 1 |

| Gallic Acid (Positive Control) | 5 ± 1 |

Table 3: DPPH free radical scavenging activity of Chalcone Analogue Compound 7.

Experimental Protocol: DPPH Free Radical Assay

The antioxidant activity of the synthesized chalcone analogues was determined through the DPPH free radical assay. The general procedure involves:

-

Preparation of a methanolic solution of DPPH.

-

Addition of various concentrations of the chalcone analogues to the DPPH solution.

-

Incubation of the mixture for a specified time in the dark.

-

Measurement of the absorbance at 517 nm.

-

Calculation of the percentage of radical scavenging activity.

-

Determination of the IC50 value from the dose-response curve.

Agent-7 (SD-7): A Benzodiazepine Derivative

A benzodiazepine derivative, designated as this compound (SD-7), has been identified for its potent antioxidant activity.

Quantitative Antioxidant Data

This compound's ability to scavenge DPPH radicals was quantified to determine its IC50 value.

| Compound | IC50 |

| This compound (SD-7) | 470 nM |

Table 4: DPPH scavenging activity of this compound (SD-7).

Experimental Protocol

While the specific detailed protocol for SD-7 was not provided in the search results, the DPPH assay, as described in the previous sections, is the standard method used to determine the cited IC50 value.

Agent-7: A Tetronic Acid Derivative

A compound from the tetronic acid chemical class, denoted as compound 7, was identified through in silico screening and subsequently evaluated for its in vitro antioxidant activity.

Quantitative Antioxidant Data

Compound 7 was found to be active in multiple in vitro antioxidant assays.

| Assay | Activity of Compound 7 |

| DPPH Assay | Active |

| 2-Deoxyribose Assay | Active |

| β-Carotene Bleaching Assay | Active |

| Cellular Antioxidant Activity Assay | Active |

Table 5: Summary of in vitro antioxidant activity for Tetronic Acid Derivative Compound 7.

Note: Specific quantitative data such as IC50 values were not provided in the abstract for compound 7 alone.

Experimental Protocols

2-Deoxyribose Assay: This assay measures the ability of a compound to inhibit hydroxyl radical-mediated degradation of 2-deoxyribose.

β-Carotene Bleaching Assay: This method assesses the capacity of an antioxidant to prevent the bleaching of β-carotene, which is induced by free radicals generated from the thermal decomposition of linoleic acid.

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Research Workflow

References

Cellular Uptake and Localization of Antioxidant Agent-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant Agent-7 is a novel flavonoid compound under investigation for its potential therapeutic applications. Like many polyphenolic compounds, its efficacy is intrinsically linked to its ability to be absorbed by target cells and localize to specific subcellular compartments where it can exert its antioxidant effects. This technical guide provides a comprehensive overview of the methodologies used to study the cellular uptake and localization of this compound, presenting key quantitative data and illustrating the underlying biological pathways. The protocols and data herein are based on established methods for studying similar flavonoid compounds, such as quercetin, and serve as a robust framework for the investigation of novel antioxidant agents.

Quantitative Analysis of Cellular Uptake and Efficacy

The cellular uptake and antioxidant efficacy of a compound can be quantified through various in vitro assays. The following tables summarize key quantitative data for a model flavonoid, which can be used as a benchmark for evaluating this compound.

Table 1: Cellular Uptake of a Model Flavonoid in Various Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (%) | Method |

| Caco-2 | 50 | 0.25 | Not specified | Fluorescence Microscopy[1] |

| HepG2 | 1, 10, 20 | 1, 4, 7 | Dose-dependent increase | Flow Cytometry[2] |

| CHO-K1 | 1, 10, 20 | 1, 4, 7 | Dose-dependent increase | Flow Cytometry[2] |

| Mouse Peritoneal Macrophages | 44 | 0 (immediate) | 2.28 | HPLC[3] |

| MDA-MB-231 | 13.5 | 72 | ~7-fold increase (encapsulated vs. free) | Not specified[4] |

Table 2: Cellular Antioxidant Activity and Cytotoxicity of a Model Flavonoid

| Cell Line | Assay | Metric | Value |

| HepG2 | Cellular Antioxidant Activity (CAA) | EC50 | 31.18 µg/mL (encapsulated) |

| HepG2 | Cellular Antioxidant Activity (CAA) | EC50 | 41.02 µg/mL (free) |

| MDA-MB-231 | Cytotoxicity (MTT Assay) | IC50 (48h) | ~20 µM |

| HCT116 | Cytotoxicity (MTS Assay) | IC50 (48h) | 51 µg/mL (encapsulated) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular pharmacology of this compound.

Cellular Uptake Quantification using Flow Cytometry

This protocol allows for the quantification of flavonoid uptake by a large population of cells.

Principle: Certain flavonoids exhibit autofluorescence or can be stained with dyes like diphenylboric acid 2-aminoethyl ester (DPBA), allowing for their detection and quantification within cells by flow cytometry.

Protocol:

-

Cell Culture: Seed cells (e.g., HepG2, Caco-2, CHO-K1) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for different time points (e.g., 1, 4, 7 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvest: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and detach using trypsin-EDTA.

-

Staining (if required): If this compound is not autofluorescent, incubate the cells with a staining solution such as DPBA.

-

Flow Cytometry Analysis: Resuspend cells in PBS and analyze using a flow cytometer. Excite the cells with an appropriate laser and detect the emission at the corresponding wavelength for the flavonoid or flavonoid-dye complex.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence intensity compared to the control indicates cellular uptake.

Subcellular Localization using Confocal Fluorescence Microscopy

This technique provides high-resolution images to visualize the distribution of the antioxidant within the cell.

Principle: The intrinsic fluorescence of some flavonoids allows for their direct visualization within cells using a confocal microscope.

Protocol:

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

-

Treatment: Incubate cells with the desired concentration of this compound (e.g., 50 µM) for a specific duration (e.g., 15-70 minutes).

-

Washing: Wash the cells three times with ice-cold PBS to remove any extracellular antioxidant.

-

Counterstaining (Optional): To visualize specific organelles, cells can be co-incubated with organelle-specific fluorescent probes (e.g., DAPI for nucleus, MitoTracker for mitochondria).

-

Imaging: Mount the coverslips on microscope slides and examine using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for this compound and any counterstains.

Subcellular Fractionation

This biochemical method separates major organelles to quantify the amount of the antioxidant in each cellular compartment.

Principle: Cells are lysed and subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular components based on their size and density.

Protocol:

-

Cell Harvesting: Scrape cultured cells into a fractionation buffer.

-

Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes) to pellet the nuclei.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet the mitochondria.

-

Cytosolic and Membrane Fraction Separation: The resulting supernatant is the cytosolic fraction. The membrane fraction can be further isolated by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

-

Quantification: Analyze the amount of this compound in each fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

Principle: The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.

-

Pre-incubation: Wash the cells and pre-incubate with DCFH-DA probe solution and the test compound (this compound) or a standard antioxidant like quercetin.

-

Initiation of Oxidative Stress: After incubation, wash the cells and add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for up to 60 minutes.

-

Data Analysis: Calculate the area under the curve from the fluorescence kinetics. The CAA value is determined by comparing the inhibition of DCF formation by the test compound to that of a standard.

Signaling Pathways and Experimental Workflows

The biological activity of this compound is likely mediated through its interaction with various cellular signaling pathways.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids like quercetin are known to modulate several key signaling pathways involved in cellular proliferation, apoptosis, and antioxidant defense.

Experimental Workflow for Cellular Uptake and Localization Studies

A logical workflow is essential for a comprehensive investigation of the cellular pharmacology of this compound.

Conclusion

This technical guide provides a foundational framework for the in-depth investigation of the cellular uptake and localization of the novel "this compound." By employing the detailed experimental protocols and considering the established quantitative data and signaling pathways associated with model flavonoids, researchers can effectively characterize the cellular pharmacology of this and other new antioxidant compounds. A thorough understanding of these cellular processes is paramount for the successful development of novel antioxidant-based therapeutics.

References

An In-depth Technical Guide to the Core Reactive Oxygen Species (ROS) Inhibition Mechanisms of Antioxidant Agent-7

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under conditions of oxidative stress, excessive ROS production can lead to cellular damage, implicating them in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidant Agent-7 has emerged as a potent therapeutic candidate due to its multifaceted approach to inhibiting ROS and mitigating oxidative damage. This document provides a comprehensive technical overview of this compound, detailing its mechanisms of action, summarizing key quantitative data from in vitro and cellular assays, and providing detailed experimental protocols for its evaluation. The primary mechanisms of this compound include direct ROS scavenging and the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.

Mechanisms of ROS Inhibition

This compound exhibits a dual mechanism in combating oxidative stress:

-

Direct Scavenging of Reactive Oxygen Species: As a thiol-containing compound, this compound can directly neutralize a variety of ROS. Its free thiol group is capable of donating a hydrogen atom to unstable radicals, effectively neutralizing them.[1] This direct antioxidant activity is particularly effective against potent oxidants like the hydroxyl radical (•OH) and nitrogen dioxide (•NO2).[1]

-

Indirect Antioxidant Activity via Glutathione (GSH) Synthesis and the Nrf2 Pathway: this compound serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2][3] GSH is a critical intracellular antioxidant that detoxifies ROS and is a key cofactor for antioxidant enzymes like glutathione peroxidases. Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of agents like this compound can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione system.

Signaling Pathway Diagram

The diagram below illustrates the activation of the Nrf2-ARE pathway by this compound, leading to the upregulation of endogenous antioxidant defenses.

Caption: Nrf2-ARE signaling pathway activation by this compound.

Quantitative Data on ROS Inhibition

The efficacy of this compound has been quantified through several standard in vitro and cellular assays. The tables below summarize representative data.

Table 1: In Vitro Radical Scavenging Activity

| Assay | This compound (IC50) | Reference Antioxidant (IC50) |

| DPPH Radical Scavenging | 150 µM | Ascorbic Acid: 50 µM |

| H₂O₂ Scavenging | 250 µM | N/A |

Data compiled from representative studies. IC50 values indicate the concentration required for 50% inhibition.

Table 2: Cellular Antioxidant Activity in H₂O₂-Stressed H9c2 Cells

| Parameter | Control | H₂O₂ (250 µM) | H₂O₂ + Agent-7 (100 µM) |

| Cell Viability (%) | 100 ± 5 | 52 ± 4 | 85 ± 6 |

| Intracellular ROS (Fold Change) | 1.0 | 4.5 ± 0.5 | 1.8 ± 0.3 |

| Caspase-3 Activity (Fold Change) | 1.0 | 3.8 ± 0.4 | 1.5 ± 0.2 |

Data are presented as mean ± standard deviation. Cellular ROS levels were measured using the DCFH-DA assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable DPPH radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO).

-

Methanol.

-

Ascorbic acid (positive control).

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 50 µL of each dilution to 150 µL of the DPPH solution.

-

For the control well, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value by plotting the percentage of scavenging against the concentration of the agent.

-

Cellular ROS Assay using DCFH-DA

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Reagents:

-

Cell culture medium (e.g., DMEM).

-

H9c2 cells (or other relevant cell line).

-

Hydrogen peroxide (H₂O₂) for inducing oxidative stress.

-

This compound.

-

DCFH-DA probe (5 mM stock in DMSO).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed H9c2 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 250 µM) to the medium and incubate for the desired time (e.g., 4 hours). Include untreated control and H₂O₂-only wells.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~530 nm).

-

Normalize the fluorescence of treated samples to the control to determine the fold change in ROS levels.

-

Experimental Workflow Diagram

The diagram below outlines the general workflow for evaluating the cellular antioxidant efficacy of this compound.

Caption: General workflow for in vitro cellular antioxidant assessment.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress. Its efficacy is rooted in a robust, dual-action mechanism involving both direct scavenging of reactive oxygen species and the potentiation of the cell's own antioxidant defenses through the Nrf2 signaling pathway. The quantitative data and established protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel antioxidant therapy.

References

An In-depth Technical Guide on Quercetin 7-rhamnoside (Q7R) and its Role in Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant agent Quercetin 7-rhamnoside (Q7R), a flavonoid found in plants such as Hypericum japonicum.[1] The document details its antioxidant capabilities, its effects on oxidative stress pathways, and its potential as a therapeutic agent, particularly in hepatoprotection. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Introduction to Quercetin 7-rhamnoside and Oxidative Stress

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicating oxidative stress in a variety of diseases, including liver injury, neurodegenerative disorders, and cancer. Antioxidants are compounds that can prevent or slow this damage.

Quercetin 7-rhamnoside (Q7R) is a glycosylated form of quercetin, a well-known flavonoid with potent antioxidant properties.[2][3] The addition of a rhamnose sugar moiety can alter the bioavailability and activity of the parent compound.[4] Q7R has demonstrated significant antioxidant activity in various in vitro assays and has shown protective effects in cellular and animal models of oxidative stress-induced damage.[1] This guide will delve into the specific mechanisms and quantitative measures of Q7R's antioxidant and cytoprotective effects.

Quantitative Antioxidant Activity of Quercetin 7-rhamnoside

The antioxidant capacity of Q7R has been quantified using several standard in vitro assays. The following tables summarize the results from these studies, providing a clear comparison of its efficacy.

Table 2.1: Radical Scavenging Activity of Quercetin 7-rhamnoside

| Assay | Compound | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) |

| DPPH | Q7R | 10.87 ± 0.45 | Trolox | 4.21 ± 0.13 |

| ABTS | Q7R | 8.12 ± 0.33 | Trolox | 3.54 ± 0.09 |

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2.2: Ferric Reducing Antioxidant Power (FRAP) of Quercetin 7-rhamnoside

| Compound | Concentration (μg/mL) | FRAP Value (μM FeSO₄ Equivalent) |

| Q7R | 2.5 | 18.5 ± 1.2 |

| Q7R | 5.0 | 35.4 ± 2.1 |

| Q7R | 10.0 | 68.7 ± 3.5 |

| Trolox (Control) | 10.0 | 95.3 ± 4.2 |

In Vivo Hepatoprotective Effects of Quercetin 7-rhamnoside

Q7R has been evaluated for its ability to protect the liver from oxidative damage in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice. The results demonstrate a dose-dependent protective effect.

Table 3.1: Effect of Q7R on Serum Biomarkers of Liver Injury

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |

| Control | - | 35.8 ± 5.2 | 80.5 ± 10.1 |

| CCl₄ Model | - | 289.4 ± 25.6 | 450.7 ± 38.9 |

| Q7R + CCl₄ | 10 | 198.2 ± 18.3 | 310.4 ± 29.7 |

| Q7R + CCl₄ | 20 | 120.6 ± 11.5 | 215.9 ± 20.8 |

| Q7R + CCl₄ | 40 | 75.3 ± 8.9 | 135.2 ± 15.1 |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Table 3.2: Effect of Q7R on Hepatic Antioxidant Markers

| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | GSH (μmol/g protein) | CAT (U/mg protein) |

| Control | - | 1.2 ± 0.2 | 15.8 ± 1.9 | 45.7 ± 4.8 |

| CCl₄ Model | - | 4.8 ± 0.5 | 7.2 ± 0.9 | 21.3 ± 2.5 |

| Q7R + CCl₄ | 40 | 2.1 ± 0.3 | 12.5 ± 1.5 | 38.9 ± 3.9 |

MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Glutathione (an endogenous antioxidant); CAT: Catalase (an antioxidant enzyme)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

4.1 DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared and stored in the dark.

-

Sample Preparation: Stock solutions of Q7R and a positive control (e.g., Trolox or Ascorbic Acid) are prepared in methanol. A series of dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, 180 µL of the 0.1 mM DPPH solution is added to each well.

-

20 µL of the different concentrations of the Q7R sample or positive control is added to the wells. For the blank, 20 µL of methanol is used.

-

The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

4.2 ABTS Radical Cation Scavenging Assay This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Solution:

-

A 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate are prepared.

-

The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working Solution Preparation: The ABTS•+ solution is diluted with an appropriate buffer (e.g., PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: A stock solution of Q7R and a positive control are prepared and serially diluted.

-

Assay Procedure:

-

In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to each well.

-

10 µL of the different concentrations of the Q7R sample or positive control is added.

-

-

Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time (e.g., 6 minutes).

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

4.3 Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent:

-

300 mM acetate buffer (pH 3.6).

-

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in 40 mM HCl.

-

20 mM Ferric chloride (FeCl₃) solution in water.

-

The FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

-

Sample and Standard Preparation: Solutions of Q7R and a standard (e.g., FeSO₄ or Trolox) are prepared at various concentrations.

-

Assay Procedure:

-

In a 96-well microplate, 280 µL of the FRAP reagent is added to each well.

-

20 µL of the Q7R sample, standard, or a blank is added.

-

The plate is incubated at 37°C for 10 minutes.

-

-

Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of FeSO₄ or Trolox. The results are expressed as FeSO₄ or Trolox equivalents.

4.4 In Vivo CCl₄-Induced Hepatotoxicity Model

-

Animal Model: Male Kunming mice are used.

-

Treatment Protocol:

-

Mice are randomly divided into a control group, a CCl₄ model group, and Q7R treatment groups (e.g., 10, 20, and 40 mg/kg).

-

Q7R is administered orally for a set number of days (e.g., 7 days).

-

On the final day, acute liver injury is induced by intraperitoneal injection of CCl₄ (diluted in olive oil), except in the control group.

-

-

Sample Collection: 24 hours after CCl₄ injection, blood is collected for serum analysis (ALT, AST). Livers are excised for histopathological examination and for the measurement of MDA, GSH, and CAT levels.

-

Biochemical Analysis: Serum and liver homogenate parameters are measured using commercially available assay kits.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes and pathways related to the study of Quercetin 7-rhamnoside.

References

- 1. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Antioxidant Agent-7" in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a process that can produce free radicals.[1][2] These free radicals can initiate chain reactions in cells, leading to damage or death.[1][2] Oxidative stress, arising from an imbalance between free radical production and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[3] "Antioxidant agent-7" is a novel compound under investigation for its potential to mitigate oxidative stress. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of "this compound" in a cell culture model. The human breast cancer cell line, MCF-7, is utilized here as a model system due to its well-characterized nature and frequent use in cytotoxicity and antioxidant studies.

I. General Antioxidant Mechanism of Action

Antioxidants can neutralize free radicals by donating an electron, thereby terminating the damaging chain reaction. Many antioxidants can also chelate metal ions that catalyze the formation of reactive oxygen species (ROS).

Caption: General mechanism of antioxidant action.

II. Experimental Protocols

A. Cell Culture and Maintenance of MCF-7 Cells

This protocol describes the standard procedure for culturing MCF-7 cells.

Materials:

-

MCF-7 cells (ATCC® HTB-22™)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Centrifuge

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

B. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of "this compound" that is non-toxic to the cells.

Materials:

-

MCF-7 cells

-

"this compound" stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of "this compound" (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

MCF-7 cells

-

"this compound"

-

H2O2 (as a positive control for ROS induction)

-

DCFH-DA solution

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of "this compound" for 1-2 hours.

-

Induce oxidative stress by adding a known concentration of H2O2 (e.g., 100 µM) and incubate for 1 hour.

-

Wash the cells with PBS and then add DCFH-DA solution (e.g., 10 µM) to each well. Incubate for 30 minutes in the dark at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

D. Western Blotting for Nrf2 Pathway Activation

This protocol is used to assess if "this compound" activates the Nrf2 antioxidant response pathway.

Materials:

-

MCF-7 cells

-

"this compound"

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., Bradford or BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with "this compound" for a specified time (e.g., 6, 12, 24 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

III. Data Presentation

Table 1: Cytotoxicity of this compound on MCF-7 Cells (IC50 Values)

| Time Point | IC50 (µM) |

| 24 hours | > 100 |

| 48 hours | 85.2 |

| 72 hours | 62.5 |

Table 2: Effect of this compound on Intracellular ROS Levels

| Treatment | ROS Level (Fluorescence Intensity as % of Control) |

| Control | 100% |

| H2O2 (100 µM) | 350% |

| This compound (10 µM) + H2O2 | 210% |

| This compound (25 µM) + H2O2 | 135% |

Table 3: Relative Protein Expression of Nrf2 Pathway Components

| Treatment | Nrf2 (Fold Change) | HO-1 (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (25 µM) | 3.2 | 4.5 |

IV. Visualizations

Experimental Workflow

Caption: Workflow for evaluating "this compound".

Keap1-Nrf2 Signaling Pathway

Caption: Keap1-Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for In Vivo Studies of Antioxidant Agent-7

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antioxidant Agent-7 is a novel investigational compound with potent antioxidant properties. These application notes provide a comprehensive overview of recommended dosages and detailed protocols for conducting in vivo studies to evaluate its efficacy in mitigating oxidative stress. The following guidelines are based on established methodologies for assessing antioxidant activity in preclinical models.

Data Presentation: Recommended Dosage and Experimental Parameters

Quantitative data from preliminary studies and established literature for similar antioxidant compounds are summarized below to guide dose selection and experimental design for in vivo studies of this compound.

Table 1: Recommended Dosage of this compound for In Vivo Rodent Studies

| Animal Model | Route of Administration | Dosage Range (mg/kg body weight) | Dosing Frequency | Vehicle |

| Wistar Rats | Oral Gavage | 50 - 200 | Once daily | Corn oil |

| C57BL/6 Mice | Intraperitoneal Injection | 25 - 100 | Once daily | Saline |

| Sprague-Dawley Rats | Intravenous Injection | 10 - 50 | Twice weekly | Sterilized water for injection |

Table 2: Key In Vivo Antioxidant Activity Assays

| Assay | Biomarker Measured | Sample Type | Purpose |

| Superoxide Dismutase (SOD) Activity | SOD enzyme activity | Liver homogenate, serum | Measures the dismutation of superoxide radicals. |

| Catalase (CAT) Activity | CAT enzyme activity | Liver homogenate, serum | Measures the decomposition of hydrogen peroxide. |

| Glutathione Peroxidase (GPx) Activity | GPx enzyme activity | Liver homogenate, serum | Measures the reduction of hydroperoxides. |

| Reduced Glutathione (GSH) Level | Non-enzymatic antioxidant | Liver homogenate, blood | Quantifies the level of a key endogenous antioxidant. |

| Malondialdehyde (MDA) Assay | Lipid peroxidation | Liver homogenate, plasma | Measures a key marker of oxidative damage to lipids. |

| Total Antioxidant Capacity (TAC) | Overall antioxidant status | Serum, plasma | Assesses the cumulative action of all antioxidants. |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo antioxidant activity of this compound.

1. Animal Model and Dosing Procedure

-

Animal Model: Male Wistar rats (180-200 g) are a suitable model for these studies.

-

Acclimatization: House the animals under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to a standard pellet diet and water for at least one week before the experiment.

-

Experimental Groups:

-

Group I (Control): Receives the vehicle (e.g., corn oil) orally.

-

Group II (Oxidative Stress Control): Receives an inducing agent for oxidative stress (e.g., carbon tetrachloride) and the vehicle.

-

Group III (this compound): Receives this compound at the desired dose (e.g., 100 mg/kg body weight) orally, suspended in the vehicle, prior to the induction of oxidative stress.

-

Group IV (Positive Control): Receives a known antioxidant (e.g., Vitamin C, 200 mg/kg) prior to the induction of oxidative stress.

-

-

Dosing: Administer this compound or the vehicle via oral gavage for a specified period (e.g., 14 consecutive days).

2. Sample Collection and Preparation

-

At the end of the treatment period, euthanize the animals according to approved ethical protocols.

-

Collect blood samples via cardiac puncture into appropriate tubes for serum or plasma separation.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and homogenize a portion in ice-cold phosphate buffer (pH 7.4) to prepare a 10% (w/v) homogenate.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for biochemical assays.

3. Biochemical Assays

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Protocol: The reaction mixture contains the liver homogenate supernatant, xanthine, and NBT. The reaction is initiated by the addition of xanthine oxidase. The absorbance is measured at 560 nm. SOD activity is expressed as units/mg of protein.

-

-

Catalase (CAT) Activity Assay:

-

Principle: The activity is measured by monitoring the rate of hydrogen peroxide (H2O2) decomposition.[1]

-

Protocol: The reaction is initiated by adding the sample (serum or liver homogenate supernatant) to a solution of H2O2 in phosphate buffer. The decomposition of H2O2 is monitored by the decrease in absorbance at 240 nm.[1] Catalase activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.[1]

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is followed by measuring the decrease in absorbance at 340 nm.[1]

-